molecular formula C6H5N3O B13926081 1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one

1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one

Cat. No.: B13926081
M. Wt: 135.12 g/mol
InChI Key: NUNJYIYITJAZSA-UHFFFAOYSA-N
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Description

1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyridazinone family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused pyrrole and pyridazine ring, making it an interesting scaffold for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine derivatives with dicarbonyl compounds can lead to the formation of the pyridazinone ring . Another method involves the use of cycloaddition reactions, where a pyrrole ring is fused with a pyridazine ring through a series of steps involving condensation and cyclization .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used .

Scientific Research Applications

1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one is unique due to its specific ring structure and the diverse range of biological activities it exhibits.

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

1,5-dihydropyrrolo[2,3-d]pyridazin-4-one

InChI

InChI=1S/C6H5N3O/c10-6-4-1-2-7-5(4)3-8-9-6/h1-3,7H,(H,9,10)

InChI Key

NUNJYIYITJAZSA-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=O)NN=C2

Origin of Product

United States

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